molecular formula C19H15ClN2O4 B2363103 1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione CAS No. 898438-11-4

1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione

Cat. No. B2363103
CAS RN: 898438-11-4
M. Wt: 370.79
InChI Key: LQGASWHGONXMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms. They are part of a broader class of compounds known as diazines . Pyrazines and their derivatives are known to possess a wide range of pharmacological activities .


Molecular Structure Analysis

The compound contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. It also contains a benzodioxin group, which is a type of ether that consists of a benzene ring fused to a dioxin ring .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

1-[(2-Chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione and its derivatives have shown potential in antimicrobial and anti-inflammatory applications. For instance, a study by Kendre, Landge, and Bhusare (2015) synthesized a series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including compounds similar to the mentioned chemical, and evaluated their antibacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).

Antitumor Activity

Research by Liu, Zhao, and Lu (2020) indicates the potential of related pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. They synthesized a compound with structural similarities and observed significant inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting promising anticancer activities (Liu, Zhao, & Lu, 2020).

Synthesis and Characterization

The synthesis and characterization of similar compounds are crucial for their application in scientific research. Naveen et al. (2018) synthesized a compound with a similar structure and characterized it using various techniques such as NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. This type of research contributes to a better understanding of the structural and chemical properties of these compounds (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).

Biological Activity Studies

The biological activity of pyrazine derivatives, similar to the compound , is a significant area of research. For instance, studies by Modi et al. (2011) on substituted Mannich Bases of Pyrazolo[1, 2-A][1,2,4,6]-Tetrazepine-3,7-Dione Ring System, including similar compounds, revealed antimicrobial and antifungal activity. Such studies contribute to understanding the biological effects and potential applications of these compounds (Modi, Parikh, Marvaniya, & Sen, 2011).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using derivatives of this compound is another area of research. Studies like those by Jat et al. (2006) explore the synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, providing insights into the diverse chemical reactions and potential applications of these compounds (Jat, Salvi, Talesara, & Joshi, 2006).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-15-4-2-1-3-13(15)12-21-7-8-22(19(24)18(21)23)14-5-6-16-17(11-14)26-10-9-25-16/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGASWHGONXMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.